molecular formula C13H9Br2NS B12646913 Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- CAS No. 127351-11-5

Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)-

Cat. No.: B12646913
CAS No.: 127351-11-5
M. Wt: 371.09 g/mol
InChI Key: RMPOMJGFHQTAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- is an organic compound with the molecular formula C13H9Br2NS. It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with bromine atoms at the 3rd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- typically involves the amidation reaction. One common method is the reaction of 3-bromobenzenecarbothioamide with 4-bromoaniline under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzenecarbothioamides.

    Oxidation: Formation of sulfonamides.

    Reduction: Formation of thiols.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The compound’s bromine atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioamide, 3-bromo-N-(4-bromophenyl)- is unique due to its dual bromine substitution, which enhances its reactivity and binding properties. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

CAS No.

127351-11-5

Molecular Formula

C13H9Br2NS

Molecular Weight

371.09 g/mol

IUPAC Name

3-bromo-N-(4-bromophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H9Br2NS/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17)

InChI Key

RMPOMJGFHQTAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.